The synthesis of phosphoric acid, 2-ethylhexyl ester typically involves several methods:
The molecular formula for phosphoric acid, 2-ethylhexyl ester is with a molecular weight of approximately . The structural representation includes:
O=P(OCC(CC)CCCC)(OCC(CC)CCCC)OCC(CC)CCCC, which describes its connectivity and stereochemistry .| Property | Value |
|---|---|
| Molecular Formula | C8H21O5P |
| Molecular Weight | 228.22 g/mol |
| CAS Number | 12645-31-7 |
Phosphoric acid, 2-ethylhexyl ester participates in various chemical reactions:
The mechanism by which phosphoric acid, 2-ethylhexyl ester exerts its effects primarily relates to its role as a plasticizer and flame retardant:
The compound exhibits corrosive properties and should be handled with care due to potential skin and respiratory irritation upon exposure .
Phosphoric acid, 2-ethylhexyl ester has diverse applications across various scientific and industrial fields:
CAS No.: 152404-52-9
CAS No.: 13474-59-4
CAS No.: 81797-53-7
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 84359-15-9